

Unraveling the Identity of CP 461: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP 461

Cat. No.: B1669496

[Get Quote](#)

Initial investigations into the discovery and chemical synthesis of a compound designated "**CP 461**" have revealed a significant challenge: the identifier "**CP 461**" does not correspond to a known chemical entity in publicly accessible scientific literature. Instead, searches for this term predominantly lead to technical specifications for a processor module manufactured by Yokogawa, a Japanese electrical engineering and software company.

This misidentification highlights a crucial hurdle in scientific and technical research—the precise and unambiguous naming of compounds. While internal company codes are common in drug development, they are not standardized and can lead to confusion when entering the public domain.

Despite the lack of information on a "**CP 461**" chemical, our broader search for related chemical structures, specifically pyridinyl-bearing α -amino amides, has yielded relevant synthetic methodologies. These approaches, while not explicitly mentioning "**CP 461**," provide a foundation for understanding how such a molecule could be constructed.

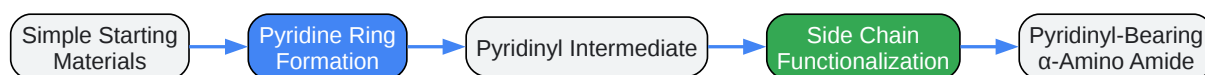
Potential Synthetic Pathways for Pyridinyl-Bearing α -Amino Amides

The synthesis of α -amino acids and their derivatives containing a pyridine ring is an active area of chemical research. These structural motifs are of interest due to their potential biological activities. General synthetic strategies often involve multi-step sequences.

One notable approach involves the construction of the pyridine ring as a key step. This can be achieved through various organic reactions, including:

- **Hetero-Diels-Alder Reactions:** This powerful cycloaddition reaction can be used to form the core pyridine structure from simpler starting materials.
- **Knoevenagel-Stobbe Condensation:** This reaction can be employed to generate key intermediates that are then cyclized to form the pyridine ring.
- **Cross-Coupling Reactions:** Modern cross-coupling methods, such as the Suzuki-Miyaura coupling, are instrumental in the later stages of synthesis to attach additional aryl groups to the pyridine scaffold.^[1]

A generalized workflow for the synthesis of such compounds can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for pyridinyl-bearing α -amino amides.

Experimental Protocols: A Generalized Approach

Given the absence of specific data for "CP 461," a detailed experimental protocol cannot be provided. However, based on the synthesis of related compounds, a general methodology can be outlined.

General Procedure for Suzuki-Miyaura Cross-Coupling:

- **Reaction Setup:** To a solution of the brominated pyridinyl-amino acid intermediate in a suitable solvent (e.g., a mixture of dioxane and water) is added the desired arylboronic acid.
- **Catalyst and Base:** A palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., Na_2CO_3) are added to the reaction mixture.

- **Reaction Conditions:** The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours, until the reaction is complete as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup and Purification:** Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final desired compound.

Quantitative Data Summary

Without a defined "**CP 461**" molecule, no quantitative data regarding its biological activity (e.g., IC_{50} , K_i) can be compiled.

Path Forward: The Need for Clarification

To proceed with a comprehensive technical guide, a precise chemical identifier for "**CP 461**" is essential. This could be in the form of:

- A full chemical name (e.g., IUPAC nomenclature).
- A chemical structure diagram.
- A CAS (Chemical Abstracts Service) number.
- A reference to a patent or scientific publication where the compound is described.

Once the correct identity of the molecule is established, a thorough search of the scientific and patent literature can be conducted to gather the necessary information for a detailed whitepaper on its discovery, synthesis, and biological properties. Researchers, scientists, and drug development professionals are encouraged to ensure the accuracy of compound identifiers to facilitate effective knowledge sharing and collaboration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Identity of CP 461: A Case of Mistaken Identity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669496#cp-461-discovery-and-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com